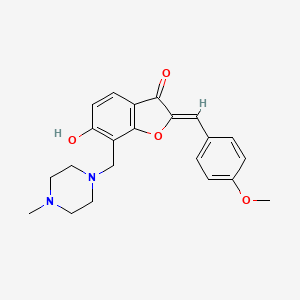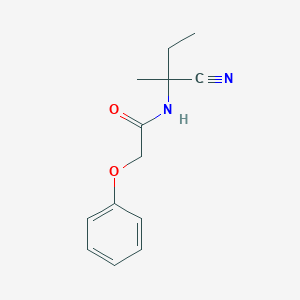
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide, also known as CP 47,497, is a synthetic compound that belongs to the family of cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is known to produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Mecanismo De Acción
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to the release of various neurotransmitters such as dopamine, serotonin, and glutamate. This results in the modulation of several physiological processes such as pain perception, appetite, mood, and memory.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 has been shown to produce a wide range of biochemical and physiological effects. It has been found to have analgesic properties, reducing the perception of pain. It also has anti-inflammatory effects, reducing inflammation in the body. Additionally, it has been shown to have neuroprotective properties, protecting neurons from damage and promoting their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, making it readily available for use in research.
However, there are also some limitations to the use of N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 in laboratory experiments. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, it may have off-target effects on other receptors, leading to potential confounding factors in experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, research on the synthesis of N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 and other synthetic cannabinoids may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 is synthesized by the reaction of 2-phenoxyacetic acid with N-(1-cyano-1-methylpropyl)aniline in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(2,10-14)15-12(16)9-17-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQDZNPSNMECMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B2800439.png)
![5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2800441.png)
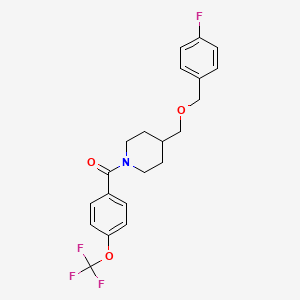
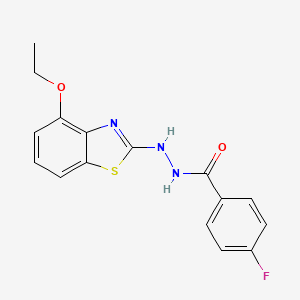
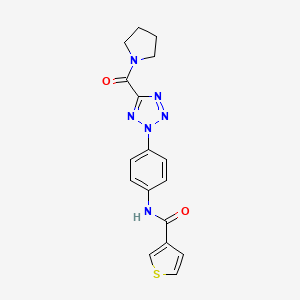
![5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800449.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2800450.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide](/img/structure/B2800451.png)
![N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800453.png)

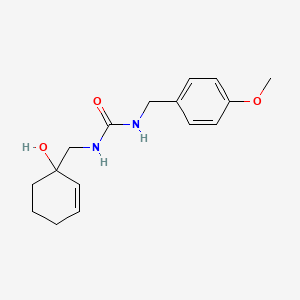
![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800459.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
